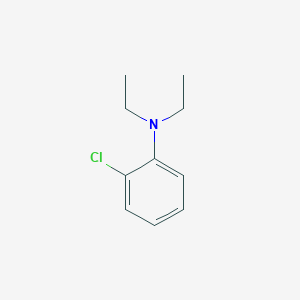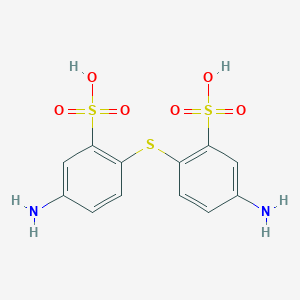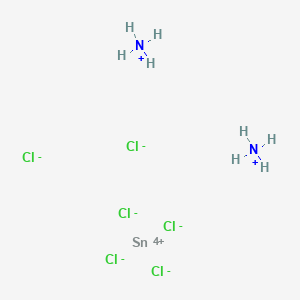
ドデシルトリフェニルホスホニウムブロミド
概要
説明
Dodecyltriphenylphosphonium bromide is an organic bromide salt composed of dodecyltriphenylphosphonium cations and bromide anions. It is a quaternary phosphonium salt with a molecular formula of C30H40BrP and a molecular weight of 511.52 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学的研究の応用
Dodecyltriphenylphosphonium bromide has a wide range of scientific research applications:
Surfactant in Polymer Synthesis: It is used as a surfactant in the synthesis of polymers, aiding in the formation of uniform polymer structures.
Catalyst in Organic Synthesis: The compound acts as a catalyst in various organic synthesis reactions, facilitating the formation of desired products.
Ionophore in Biological Studies: It is employed as an ionophore in studies involving biological systems, helping to transport ions across cell membranes.
Anticorrosion Studies: The compound is used in the study of anticorrosion efficiency of nanocomposite coatings.
作用機序
Target of Action
Dodecyltriphenylphosphonium bromide (C12TPP) is a membrane-bound penetrating cation . It is widely used for creating and delivering antioxidants, spin traps, and other chemical probes into mitochondria .
Mode of Action
C12TPP has the ability to induce permeabilization of the inner membrane of rat liver mitochondria at micromolar concentrations . It causes swelling of rat liver mitochondria in a dose-dependent manner .
Biochemical Pathways
The interaction of C12TPP with its target affects the mitochondrial membrane potential and the oxidative phosphorylation process . It also prevents mitochondrial swelling induced by palmitic acid and Ca2+, which is insensitive to cyclosporin A .
Pharmacokinetics
It is known that c12tpp is soluble in dmso (50 mg/ml) or ethanol (25 mg/ml) . It is stable for 2 years from the date of purchase as supplied . Solutions in DMSO or ethanol may be stored at -20°C for up to 1 month .
Result of Action
The result of C12TPP’s action is the permeabilization of the inner mitochondrial membrane, which can lead to mitochondrial swelling . This can have various effects on the cell, depending on the context.
Action Environment
The action of C12TPP can be influenced by various environmental factors. For example, the presence of free saturated fatty acids can inhibit the C12TPP-induced mitochondrial swelling . Furthermore, the efficacy of C12TPP as a mitochondria-targeting agent can be influenced by the mitochondrial membrane potential .
生化学分析
Biochemical Properties
Dodecyltriphenylphosphonium bromide interacts with various biomolecules. It has been found to facilitate the recycling of fatty acids in artificial lipid membranes and mitochondria . This compound can also dissipate mitochondrial membrane potential , which may affect biochemical reactions involving enzymes and proteins within the cell.
Cellular Effects
Dodecyltriphenylphosphonium bromide has significant effects on various types of cells and cellular processes. It influences cell function by affecting the mitochondrial membrane potential . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Dodecyltriphenylphosphonium bromide involves its interaction with the mitochondrial membrane. It can dissipate the mitochondrial membrane potential , which can lead to changes in gene expression and enzyme activity. This compound may also have binding interactions with biomolecules within the cell .
Temporal Effects in Laboratory Settings
The effects of Dodecyltriphenylphosphonium bromide can change over time in laboratory settings. It has been found to increase oxygen consumption in isolated brown-fat mitochondria and brown adipocyte cultures
Dosage Effects in Animal Models
In animal models, the effects of Dodecyltriphenylphosphonium bromide can vary with different dosages . For instance, it has been found to combat high-fat-diet-induced obesity in mice
Metabolic Pathways
It is known to facilitate the recycling of fatty acids in the artificial lipid membrane and mitochondria
Transport and Distribution
Dodecyltriphenylphosphonium bromide is transported and distributed within cells and tissues, likely due to its membrane-penetrating cation . It may interact with transporters or binding proteins within the cell, and could have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Dodecyltriphenylphosphonium bromide is likely within the mitochondria, given its ability to dissipate the mitochondrial membrane potential
準備方法
Dodecyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with 1-bromododecane. The reaction typically involves heating the reactants in a suitable solvent such as ethanol at elevated temperatures (around 80°C) for several days to ensure complete alkylation . The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound.
化学反応の分析
Dodecyltriphenylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, although specific conditions and reagents depend on the desired transformation.
Complex Formation: It can form complexes with various anions and cations, which can be utilized in different chemical processes.
類似化合物との比較
Dodecyltriphenylphosphonium bromide is unique due to its specific structure and properties. Similar compounds include:
Hexadecyltriphenylphosphonium bromide: Another quaternary phosphonium salt with a longer alkyl chain.
Tetradecyltriphenylphosphonium bromide: Similar to dodecyltriphenylphosphonium bromide but with a slightly shorter alkyl chain.
Octyltriphenylphosphonium bromide: A related compound with a shorter alkyl chain, affecting its solubility and reactivity.
These compounds share similar chemical properties but differ in their alkyl chain lengths, which can influence their solubility, reactivity, and applications.
特性
IUPAC Name |
dodecyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40P.BrH/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30;/h11-19,21-26H,2-10,20,27H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIFOGPAKNSGNW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90935130 | |
| Record name | Dodecyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90935130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15510-55-1 | |
| Record name | Dodecyltriphenylphosphonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15510-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecyltriphenylphosphonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015510551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecyl(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90935130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyltriphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DODECYLTRIPHENYLPHOSPHONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OQV5UAF87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While not a direct therapeutic itself, Dodecyltriphenylphosphonium bromide displays significant interactions with biological systems. Research indicates it effectively complexes with nucleic acids, although in vitro studies showed it failed to deliver nucleic acids to HeLa cells []. This suggests a potential barrier to its use as a gene delivery agent. Additionally, it has been shown to exhibit antimicrobial activity, though its effectiveness can be influenced by the presence of glucocorticoids [].
ANone: Although the provided abstracts don't delve into detailed spectroscopic data, the molecular formula for Dodecyltriphenylphosphonium bromide is C30H40BrP. Its molecular weight is 527.53 g/mol. Further research into spectroscopic analysis, such as NMR or FTIR, would provide a more comprehensive structural understanding.
A: Studies highlight the impact of Dodecyltriphenylphosphonium bromide's structure on its catalytic properties. Specifically, the size of its head group plays a crucial role in influencing its ability to enhance the catalytic activity of enzymes like α-chymotrypsin []. Larger head groups, as seen in Dodecyltriphenylphosphonium bromide compared to other similar surfactants, lead to greater enzyme superactivity.
A: Research indicates that Dodecyltriphenylphosphonium bromide can be effectively used as a compatibilizer in the creation of nanocomposites []. When combined with poly(ethylene terephthalate) (PET) and layered silicates, it enhances the dispersion of the layered silicate within the polymer matrix, leading to improved mechanical properties of the resulting nanocomposite. This finding opens doors for its utilization in developing advanced materials with tailored properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[(4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonyl)amino]formamide](/img/structure/B93312.png)





